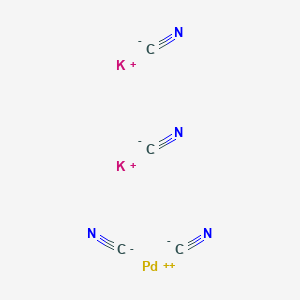
Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)-
Description
Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)-, also known as Potassium tetracyanopalladate(II) hydrate, is a chemical compound with the molecular formula C4H6K2N4O3Pd and a molecular weight of 288.7 g/mol. This compound is used as a primary and secondary intermediate in chemical and pharmaceutical research.
Properties
CAS No. |
14516-46-2 |
|---|---|
Molecular Formula |
C4K2N4Pd |
Molecular Weight |
288.69 g/mol |
IUPAC Name |
dipotassium;palladium(2+);tetracyanide |
InChI |
InChI=1S/4CN.2K.Pd/c4*1-2;;;/q4*-1;2*+1;+2 |
InChI Key |
IYDMNMSJMUMQBP-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pd+2] |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pd+2] |
Other CAS No. |
14516-46-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
The synthesis of Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)- typically involves the reaction of palladium salts with potassium cyanide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form lower oxidation state palladium species.
Substitution: The cyanide ligands can be substituted with other ligands in the presence of suitable reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.
Scientific Research Applications
Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)- has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other palladium compounds.
Mechanism of Action
The mechanism of action of Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)- involves its ability to coordinate with various ligands and participate in redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands and reagents used in the reactions.
Comparison with Similar Compounds
Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)- can be compared with other similar compounds, such as:
Potassium tetracyanoplatinate(II): Similar in structure but contains platinum instead of palladium.
Potassium tetracyanonickelate(II): Contains nickel instead of palladium.
Potassium tetracyanocobaltate(II): Contains cobalt instead of palladium. The uniqueness of Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)- lies in its specific coordination chemistry and reactivity, which make it suitable for particular applications in catalysis and research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


